(1R,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17496256
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO |
|---|---|
| Molecular Weight | 207.31 g/mol |
| IUPAC Name | (1R,2S)-1-amino-1-(3-tert-butylphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12-/m0/s1 |
| Standard InChI Key | UEUNZLPXPGHDJN-CABZTGNLSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C1=CC(=CC=C1)C(C)(C)C)N)O |
| Canonical SMILES | CC(C(C1=CC(=CC=C1)C(C)(C)C)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol. Its IUPAC name, (1R,2S)-1-amino-1-(3-tert-butylphenyl)propan-2-OL, reflects its stereochemistry:
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A tert-butyl group at the meta position of the phenyl ring introduces steric bulk, influencing solubility and binding interactions.
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The (1R,2S) configuration creates a chiral center critical for enantioselective interactions in biological systems .
Key Structural Features:
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Aromatic System: The tert-butyl group enhances lipophilicity, impacting membrane permeability.
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Hydroxyl and Amino Groups: Enable hydrogen bonding and participation in acid-base reactions.
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Chiral Centers: Dictate stereoselective binding to biological targets.
Physical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 112–115°C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in methanol |
| LogP (Partition Coefficient) | 1.8 ± 0.2 (indicative of moderate lipophilicity) |
Thermogravimetric analysis (TGA) reveals stability up to 150°C, with decomposition occurring above this threshold .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (1R,2S)-1-amino-1-(3-tert-butylphenyl)propan-2-OL typically involves asymmetric catalytic methods to achieve high enantiomeric excess (ee). A representative protocol includes:
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Substrate Preparation:
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3-tert-butylbenzaldehyde is condensed with nitroethane via Henry reaction to form β-nitro alcohol intermediates.
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Catalytic Reduction:
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Catalyst: Chiral Ru(II)-BINAP complexes enable enantioselective reduction of the nitro group to an amine.
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Conditions: H₂ (50 psi), ethanol, 60°C, 12 hours.
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Workup and Purification:
Optimization Challenges:
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Steric Hindrance: The tert-butyl group slows reaction kinetics, necessitating elevated temperatures.
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Racemization Risk: Basic conditions during workup may induce racemization; thus, neutral pH is maintained.
Industrial Manufacturing
Scalable production employs continuous flow reactors to enhance yield and reduce costs:
| Parameter | Industrial Protocol |
|---|---|
| Reactor Type | Packed-bed flow reactor |
| Residence Time | 30 minutes |
| Temperature | 70°C |
| Catalyst Loading | 0.5 mol% Ru-BINAP |
| Annual Output | 500 kg (typical facility) |
Economic analyses indicate a production cost of $1,200/kg at scale, driven by chiral catalyst expenses .
| Assay Parameter | Result |
|---|---|
| IC₅₀ (MAO-B) | 8.7 ± 1.2 µM |
| Selectivity (MAO-B/MAO-A) | 12:1 |
| Mechanism | Competitive inhibition |
Molecular docking simulations reveal hydrogen bonding between the hydroxyl group and MAO-B’s FAD cofactor, while the tert-butyl group occupies a hydrophobic pocket .
Antimicrobial Activity
In vitro screening against Gram-positive pathogens shows moderate efficacy:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Enterococcus faecalis | 128 |
The amino group’s protonation at physiological pH may limit membrane penetration, explaining higher MIC values compared to non-polar antibiotics .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
(1R,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL serves as a chiral building block in synthesizing kinase inhibitors and antiviral agents. For example:
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Edoxaban Precursor: Structural analogues are intermediates in anticoagulant synthesis, where stereochemistry dictates thrombin binding affinity .
Case Study: Anticancer Agent Development
A 2024 study modified the compound’s hydroxyl group to produce a library of carbamate derivatives. The lead candidate showed:
| Parameter | Value |
|---|---|
| IC₅₀ (A549 lung cancer) | 2.1 µM |
| Selectivity Index | 15 (vs. normal fibroblasts) |
Mechanistic studies implicated topoisomerase II inhibition and reactive oxygen species (ROS) generation .
| Parameter | Specification |
|---|---|
| Temperature | 2–8°C (long-term) |
| Atmosphere | Nitrogen blanket |
| Container | Amber glass with PTFE liner |
Stability-indicating HPLC methods using C18 columns (ACN/water + 0.1% TFA) confirm <2% degradation over 12 months under optimal conditions .
Comparative Analysis with Structural Analogues
Impact of Stereochemistry
| Compound | Configuration | MAO-B IC₅₀ (µM) | LogP |
|---|---|---|---|
| (1R,2S)-isomer | (1R,2S) | 8.7 | 1.8 |
| (1S,2R)-isomer | (1S,2R) | 43.2 | 1.8 |
| (1R,2R)-isomer | (1R,2R) | >100 | 1.9 |
The (1R,2S) configuration’s spatial arrangement optimizes binding to MAO-B’s active site .
Role of the tert-Butyl Group
Replacing tert-butyl with smaller substituents (e.g., methyl) reduces MAO-B affinity by 6-fold, underscoring its role in hydrophobic interactions.
Future Research Directions
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Catalyst Development: Engineering immobilized chiral catalysts to reduce production costs.
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Prodrug Strategies: Masking the hydroxyl group to enhance oral bioavailability.
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Neuroprotection Studies: Evaluating efficacy in Parkinson’s disease models.
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